molecular formula C15H12O5 B495010 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate CAS No. 312750-19-9

2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate

Cat. No.: B495010
CAS No.: 312750-19-9
M. Wt: 272.25g/mol
InChI Key: GJTSVARJHGXVLV-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate is an ester derivative of 2,4-dihydroxybenzoic acid, where the carboxylic acid group is substituted with a 2-oxo-2-phenylethyl moiety. This compound belongs to the class of aryl hydroxybenzoates, which are characterized by their phenolic hydroxyl groups and ester functionalities. The structural uniqueness of this molecule arises from the combination of a 2,4-dihydroxybenzoate backbone and a ketone-containing aromatic ester group, which may influence its physicochemical properties, reactivity, and biological interactions.

Properties

IUPAC Name

phenacyl 2,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-11-6-7-12(13(17)8-11)15(19)20-9-14(18)10-4-2-1-3-5-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTSVARJHGXVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate typically involves the esterification of 2,4-dihydroxybenzoic acid with 2-oxo-2-phenylethanol. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate is employed in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s phenyl group and dihydroxybenzoate moiety can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.

Comparison with Similar Compounds

Methyl 2,4-Dihydroxybenzoate

  • Structure : Differs by the ester group (methyl vs. 2-oxo-2-phenylethyl).
  • Physical Properties :
    • Melting point: 116–118°C (cf. 2-Oxo-2-phenylethyl derivative; data unavailable but expected to differ due to bulkier substituent) .
    • Solubility: Likely more polar than the 2-oxo-2-phenylethyl derivative due to smaller ester group.
  • Synthesis : Produced via one-pot reactions but with low yields (15–30%), suggesting challenges in esterification efficiency .

Methyl 3,5-Dihydroxybenzoate

  • Structure : Positional isomer with hydroxyl groups at 3,5-positions.
  • Physical Properties :
    • Melting point: 164–166°C (higher than methyl 2,4-dihydroxybenzoate due to symmetry and packing efficiency) .
  • Metabolism : In Candida parapsilosis, 3,4-dihydroxybenzoate is metabolized via oxidative decarboxylation to 1,4-dihydroxybenzene, whereas 2,4-dihydroxybenzoate derivatives follow a distinct pathway via 1,2,4-trihydroxybenzene .

Ethyl 2,4-Dihydroxybenzoate

  • Structure : Ethyl ester variant.
  • Comparison : Larger alkyl groups (e.g., ethyl or 2-oxo-2-phenylethyl) may enhance lipophilicity, affecting bioavailability and membrane permeability.

Metabolic and Enzymatic Behavior

  • 2,4-Dihydroxybenzoate Derivatives: In microbial systems, 2,4-dihydroxybenzoate is processed by flavin-dependent monooxygenases to yield 1,2,4-trihydroxybenzene, a key intermediate in aromatic catabolism .
  • 3,4-Dihydroxybenzoate Derivatives :
    • Metabolized via divergent pathways, producing 1,4-dihydroxybenzene instead of 1,2,4-trihydroxybenzene, highlighting the critical role of hydroxyl group positioning .

Physicochemical and Functional Properties

Property 2-Oxo-2-phenylethyl 2,4-DHB* Methyl 2,4-DHB Methyl 3,5-DHB
Melting Point (°C) Not reported 116–118 164–166
Ester Group Aromatic ketone Methyl Methyl
Predicted LogP** ~2.5 (estimated) ~1.2 ~1.2
Metabolic Intermediate 1,2,4-Trihydroxybenzene Same 1,4-Dihydroxybenzene

DHB: Dihydroxybenzoate; *LogP estimated using fragment-based methods.

Research Findings and Implications

  • Biodegradation : The 2,4-dihydroxybenzoate scaffold is preferentially metabolized via 1,2,4-trihydroxybenzene in microbial systems, suggesting that derivatives like 2-oxo-2-phenylethyl 2,4-DHB may persist longer in environments with specific microbial communities .
  • Pharmacological Potential: Increased lipophilicity from the 2-oxo-2-phenylethyl group could enhance blood-brain barrier penetration, making it a candidate for neuroactive drug development.
  • Synthetic Limitations : Low yields in methyl ester synthesis imply that scaling production of the target compound will require optimized catalysts or alternative routes (e.g., enzymatic esterification).

Biological Activity

2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate is an organic compound with the molecular formula C15H12O5, recognized for its potential biological activities. This compound features a unique chemical structure that includes a phenyl group and a dihydroxybenzoate moiety, making it a subject of interest in various scientific fields, particularly in biology and medicinal chemistry.

The synthesis of 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate typically involves the esterification of 2,4-dihydroxybenzoic acid with 2-oxo-2-phenylethanol. Common reagents for this process include dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst in solvents like dichloromethane. The resulting compound is characterized by its distinctive phenolic structure which contributes to its biological activity.

Biological Activity Overview

Research indicates that 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Antioxidant Properties : The dihydroxy groups in its structure may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in therapeutic contexts .

The biological effects of 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate are thought to stem from its interaction with various molecular targets. The phenolic hydroxyl groups can participate in hydrogen bonding and electron transfer processes, influencing enzyme activity and cellular signaling pathways. This interaction may lead to the modulation of oxidative stress responses and microbial growth inhibition .

Antimicrobial Studies

Recent studies have highlighted the antimicrobial potential of 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate against both Gram-positive and Gram-negative bacteria. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound demonstrates varying degrees of effectiveness against different bacterial strains, suggesting its potential as a natural antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate has been evaluated using several assays:

Assay TypeIC50 Value (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30
Ferric Reducing Antioxidant Power (FRAP)40

These findings demonstrate the compound's ability to neutralize free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Comparative Analysis

When compared with similar compounds such as 2-Oxo-2-phenylethyl benzoate and 2-Oxo-2-phenylethyl 3,4-dihydroxybenzoate , the unique positioning of hydroxyl groups in 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate enhances its reactivity and biological interactions. This specificity may account for its superior activity in certain assays compared to its analogs .

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